gp100 (175-189) -

gp100 (175-189)

Catalog Number: EVT-243798
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Melanocyte protein PMEL;gp100;pmel 17
Overview

gp100 (175-189) is a peptide derived from the glycoprotein 100, which is significant in immunology and cancer research. This peptide is recognized as an important target for T-cell responses, particularly in the context of melanoma, where it plays a role in the immune system's ability to recognize and attack cancer cells. The specific sequence of gp100 (175-189) has been shown to elicit immune responses restricted by human leukocyte antigen alleles, making it a critical component in vaccine development and immunotherapy strategies aimed at treating melanoma and other cancers .

Source

The gp100 protein is primarily expressed in melanocytes, the cells responsible for producing melanin in the skin. It is encoded by the PMEL gene, which is involved in melanosome biogenesis. The peptide gp100 (175-189) specifically corresponds to a portion of this protein that has been identified as a potential target for T-cell recognition .

Classification

gp100 (175-189) falls under the category of tumor-associated antigens. It is classified as a peptide antigen that can be presented by major histocompatibility complex molecules to T-cells, thereby stimulating an immune response against tumor cells expressing this antigen.

Synthesis Analysis

Methods

The synthesis of gp100 (175-189) can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the stepwise addition of amino acids to a growing peptide chain anchored on a solid support, typically a resin.

Technical Details

  1. Reagents: Standard amino acids protected with appropriate groups to prevent unwanted reactions during synthesis.
  2. Coupling: Use of coupling agents such as N,N'-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
  3. Cleavage: After synthesis, the peptide is cleaved from the resin using trifluoroacetic acid (TFA), which also removes protective groups.
  4. Purification: High-performance liquid chromatography (HPLC) is employed to purify the synthesized peptide, ensuring its high purity and correct folding.
Molecular Structure Analysis

Structure

The molecular structure of gp100 (175-189) consists of a linear sequence of amino acids that can adopt various conformations depending on its environment and interactions with other molecules. The specific sequence includes key residues that are critical for T-cell receptor recognition.

Data

The amino acid sequence for gp100 (175-189) is as follows: Ala-Tyr-Gly-Ala-Gly-Ala-Gly-Val-Gly. This sequence plays a crucial role in its immunogenicity and ability to bind to major histocompatibility complex molecules .

Chemical Reactions Analysis

Reactions

gp100 (175-189) undergoes several biochemical interactions primarily related to its binding with T-cell receptors and major histocompatibility complex molecules on antigen-presenting cells.

Technical Details

  1. Binding Reaction: The interaction between gp100 (175-189) and T-cell receptors involves specific recognition sites that allow for high-affinity binding.
  2. T-cell Activation: Upon binding, this interaction triggers intracellular signaling pathways leading to T-cell activation and proliferation.
Mechanism of Action

Process

The mechanism of action for gp100 (175-189) involves its presentation by antigen-presenting cells through major histocompatibility complex class I molecules to CD8+ T-cells. This process initiates an adaptive immune response targeting melanoma cells expressing gp100.

Data

Studies have shown that T-cells recognizing gp100 can effectively kill melanoma cells, demonstrating its potential as an immunotherapeutic target .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 1,800 Da.
  • Solubility: Soluble in water and common organic solvents used in peptide synthesis.

Chemical Properties

  • Stability: The stability of gp100 (175-189) can be influenced by environmental factors such as pH and temperature.
  • Reactivity: The peptide exhibits reactivity towards specific antibodies that recognize T-cell epitopes.
Applications

Scientific Uses

gp100 (175-189) has significant applications in cancer immunotherapy, particularly in developing vaccines aimed at eliciting strong immune responses against melanoma. It has been utilized in clinical trials assessing the efficacy of peptide-based vaccines and adoptive T-cell therapies . Additionally, research continues into its potential use in combination therapies with checkpoint inhibitors to enhance anti-tumor immunity.

Introduction to gp100 (175-189) in Immuno-Oncology

Glycoprotein 100 (gp100), also known as PMEL or SILV, is a melanocyte lineage-specific transmembrane glycoprotein that serves as a foundational target in melanoma immunotherapy. The gp100 (175-189) peptide represents a specific fragment within this larger protein structure that has garnered significant research interest due to its potential role in eliciting anti-tumor immune responses. As a melanosomal matrix protein, gp100 undergoes complex post-translational processing to generate structural fibers essential for melanosome maturation. This peptide resides within the N-terminal region of the full-length protein (UniProt ID: P40967), positioned between the signal peptide and the polycystic kidney disease (PKD) domain. Its location within the gp100 molecule places it in a region critical for the protein's structural organization and immunological recognition [6] [10]. Unlike mutated antigens, gp100 represents a differentiation antigen expressed in both melanocytes and melanoma cells, making it a prime target for immunotherapy approaches that leverage the immune system's ability to distinguish between normal and cancerous cells based on differential expression levels [4] [5].

Role of Tumor-Associated Antigens in Melanoma Pathogenesis

Tumor-associated antigens (TAAs) are self-derived proteins that exhibit aberrant expression or presentation in malignancies. In melanoma, TAAs are classified into three main categories: cancer-testis antigens (e.g., NY-ESO-1), mutated neoantigens, and differentiation antigens like gp100. These antigens enable immune recognition through presentation via major histocompatibility complex (MHC) molecules on tumor cell surfaces [4] [9].

  • Immunological Tolerance Mechanisms: gp100 faces central and peripheral tolerance hurdles due to its expression in normal melanocytes. This necessitates specialized immunization strategies to break tolerance, such as modified peptide sequences or xenogeneic vaccination approaches [2] [9].

  • Biological Significance: As a melanosomal protein, gp100 plays a crucial role in melanin synthesis by forming amyloidogenic fibrils that define the structural matrix of stage II melanosomes. This physiological function is preserved in melanoma cells, where gp100 expression remains consistently high, particularly in metastatic lesions (>80% show moderate to strong expression) [1] [6].

Table 1: Classification of Melanoma-Associated Antigens

Antigen CategoryRepresentative ExamplesExpression PatternImmune Recognition Challenges
Differentiation antigensgp100, tyrosinaseMelanocytes + melanomaCentral tolerance mechanisms
Cancer-testis antigensNY-ESO-1, MAGERestricted to testes + cancerLimited baseline expression
Mutated neoantigensBRAFV600E, RASTumor-specificHigh specificity but patient-unique
  • Therapeutic Targeting Rationale: The near-ubiquitous expression of gp100 in melanoma (63-90% of cases) coupled with its lineage restriction makes it an attractive target. Clinical evidence shows that gp100-specific tumor-infiltrating lymphocytes (TILs) can recognize and lyse HLA-A2.1+ melanoma cells, validating its immunological relevance [5] [6].

Positional Significance of gp100 (175-189) in Melanosomal Glycoprotein Structure

The gp100 glycoprotein consists of 668 amino acids with a complex domain architecture that includes a signal peptide (aa 1-25), PKD domain (aa 248-342), and repeat-rich C-terminal region. The (175-189) fragment resides in the N-terminal section preceding the PKD domain, a region critical for intracellular trafficking and proteolytic processing [6] [8].

  • Post-translational Processing: Full-length gp100 undergoes sequential cleavage:
  • Initial separation into 60-64kDa N-terminal and 26kDa C-terminal fragments
  • Further processing of N-terminal fragment into 26kDa and 34-38kDa componentsThe (175-189) sequence is embedded within the larger N-terminal fragment (aa 26-406) that forms the melanosomal matrix backbone [6] [10].
  • Structural and Functional Implications: Position 175-189 falls within a region showing high conservation across species, indicating functional importance. This segment contains potential post-translational modification sites that may influence its immunogenicity:
  • N-glycosylation sites: Impact antigen processing and epitope presentation
  • Proteolytic cleavage motifs: Affect generation of smaller immunogenic peptides
  • Cysteine residues: May participate in disulfide bond formation [6] [8]

Table 2: Structural Features of gp100 Domains

Domain/RegionAmino Acid RangeKey FeaturesFunctional Significance
Signal peptide1-25Hydrophobic coreER targeting
N-terminal region26-247Contains (175-189)Amyloid fibril formation
PKD domain248-342β-sheet structureCarbohydrate recognition
Repeat region343-668RPT motifsMelanosome organization
  • Immunogenic Potential: The positioning of (175-189) within the luminal/extracellular portion of gp100 makes it accessible for proteasomal degradation and MHC class I presentation. This accessibility is confirmed by studies demonstrating that gp100-transfected melanoma cells become susceptible to T-cell-mediated lysis, unlike their gp100-negative counterparts [5] [10].

Historical Context of gp100 Peptide Research in Cancer Immunotherapy

The therapeutic targeting of gp100 epitopes represents a paradigm shift in melanoma treatment, evolving from non-specific cytokines to precision immunotherapies. This journey began with foundational discoveries in the 1990s and has progressed through multiple technological generations [4] [9].

  • Foundational Discoveries (1990s):
  • 1994: Landmark study demonstrated that TIL 1200 (gp100-specific cytotoxic T lymphocytes) could lyse HLA-A2.1+ melanoma cells. This provided the first direct evidence that gp100 serves as a target for tumor-reactive T cells [5].
  • Antibody Development: Monoclonal antibodies like HMB45 were generated against gp100 epitopes, becoming vital diagnostic tools for melanoma pathology [6] [10].

  • Vaccine Development Era (2000s):

  • Peptide Vaccines: Early clinical trials tested wild-type gp100 peptides (including fragments containing the 175-189 region) but showed limited immunogenicity due to low MHC binding affinity.
  • Modified Peptides: Introduction of anchor-residue-modified gp100 peptides (e.g., gp100:209-217(210M)) enhanced HLA-A2 binding and generated more robust T-cell responses [3] [4].
  • DNA Vaccines: Phase I trials explored xenogeneic immunization with mouse gp100 DNA, which shares 76% amino acid identity with human gp100. This approach broke immune tolerance, with 28% of patients developing gp280-288 tetramer-reactive CD8+ cells [2].

  • Modern Therapeutic Platforms:

  • Tebentafusp: This bispecific fusion protein (gp100-targeting TCR + anti-CD3 scFv) demonstrated significantly improved overall survival in uveal melanoma (21.6 months vs. 16.9 months in controls). It represents the first FDA-approved T cell receptor therapeutic [1] [4].
  • Dendritic Cell Vaccines: Clinical studies compared DCs loaded with wild-type versus modified gp100 peptides. While both approaches yielded rare long-term complete responses (>8 years), modification did not significantly enhance immunogenicity [3].

Table 3: Evolution of gp100-Targeted Immunotherapies

EraTherapeutic ApproachKey FindingsClinical Impact
1990sTIL therapyTIL 1200 lysed gp100+ melanomaProof of concept for gp100 immunogenicity
2000sPeptide/DNA vaccinesTetramer+ CD8+ in 28% patientsDemonstrated breaking of immune tolerance
2020sBispecific TCR (Tebentafusp)Improved OS in uveal melanomaFirst FDA-approved TCR therapeutic
  • Current Research Trajectory: Contemporary investigations focus on:
  • Predictive Biomarkers: Quantifying gp100 expression intensity via immunohistochemistry or quantitative immunofluorescence to guide patient selection [1].
  • Combination Strategies: Pairing gp100-targeted therapies with immune checkpoint inhibitors to overcome tumor microenvironment suppression [4] [7].
  • Structural Optimization: Further refinement of gp100 peptide sequences to enhance MHC binding stability while maintaining TCR recognition fidelity [3].

Properties

Product Name

gp100 (175-189)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.